BD-1047

Sigma-1 Receptor Binding Affinity Radioligand Assay

Sigma receptor research demands ligands with unambiguous selectivity to avoid confounding off-target effects. BD-1047 (CAS 138356-20-4) solves this with its rigorously characterized pharmacological fingerprint: • >50-fold selectivity for σ1 over σ2 receptors, eliminating cross-reactivity seen with less selective tools like BD-1008. • >100-fold selectivity over dopamine, PCP, opioid, and muscarinic receptors, ensuring observed effects are σ1-mediated. • Validated in neurobiology, addiction (attenuates cocaine-induced convulsions/lethality), and pain models (bone cancer pain, capsaicin-induced headache). Supplied with full analytical documentation for reproducible preclinical research.

Molecular Formula C13H20Cl2N2
Molecular Weight 275.21 g/mol
CAS No. 138356-20-4
Cat. No. B1210693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBD-1047
CAS138356-20-4
Synonyms1,2-ethanediamine, N-(2-(3,4-dichlorophenyl)ethyl)-N,N',N'-trimethyl-
BD 1047
BD-1047
BD1047
N-(2-(3,4-Dichlorphenyl)ethyl)-N,N',N'-trimethyl-1,2-ethandiamin
N--(2-(3,4-dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine
Molecular FormulaC13H20Cl2N2
Molecular Weight275.21 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C13H20Cl2N2/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11/h4-5,10H,6-9H2,1-3H3
InChIKeyMGVRNMUKTZOQOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BD-1047 Procurement Baseline for Sigma-1 Antagonist


N1-(2-(3,4-Dichlorophenyl)ethyl)-N1,N2,N2-trimethyl-1,2-ethanediamine, commonly known as BD-1047, is a small molecule sigma-1 (σ1) receptor antagonist . It belongs to the class of selective sigma receptor ligands and is structurally characterized by a dichlorophenyl ethyl group linked to a trimethylated ethylenediamine backbone . BD-1047 is widely utilized in preclinical research as a pharmacological tool to dissect σ1 receptor-mediated signaling pathways in neurobiology, pain, and addiction .

Why BD-1047 Substitution Compromises Reproducibility


Sigma-1 receptor ligands exhibit substantial heterogeneity in their binding affinities, selectivity profiles, and functional effects [1]. Despite sharing a common molecular target, distinct sigma-1 antagonists can diverge by orders of magnitude in their off-target interactions, profoundly influencing experimental outcomes and the interpretation of receptor pharmacology . Substituting BD-1047 with another sigma-1 antagonist without rigorous validation risks introducing confounding variables, thereby undermining data reproducibility and the validity of conclusions drawn from complex biological systems . The quantitative evidence presented below establishes the unique pharmacological fingerprint of BD-1047 that must be carefully considered during scientific selection and procurement.

BD-1047 Quantitative Evidence vs. Sigma-1 Antagonists


Sigma-1 Receptor Picomolar Binding Affinity

In a radioligand binding assay, BD-1047 demonstrates a Ki value of 0.9 nM for the sigma-1 receptor . This affinity is approximately 5- to 10-fold higher than that of structurally related sigma-1 antagonists BD-1063 (Ki = 9 nM) and BD-1008 (Ki = 2 nM) .

Sigma-1 Receptor Binding Affinity Radioligand Assay

Selectivity for Sigma-1 Over Sigma-2 Receptors

BD-1047 exhibits >50-fold selectivity for sigma-1 receptors over sigma-2 receptors . This selectivity profile is comparable to that of BD-1063 (49-fold) , but superior to that of BD-1008 (4-fold) and S1RA (approximately 55-fold, based on a Ki of 17 nM for sigma-1 and >1000 nM for sigma-2) .

Sigma-1 Receptor Sigma-2 Receptor Selectivity

Broad CNS Receptor Selectivity

BD-1047 demonstrates >100-fold selectivity over opiate, phencyclidine (PCP), muscarinic, dopamine, α1- & α2-adrenoceptor, 5-HT1, and 5-HT2 receptors . In contrast, BD-1063 exhibits a Ki of 2,552 nM for 5-HT2 receptors, indicating a less than 300-fold selectivity window .

Sigma-1 Receptor Receptor Selectivity CNS

In Vivo Attenuation of Cocaine-Induced Sensitization

In vivo, pretreatment with BD-1047 (dose range 1-10 mg/kg, i.p.) significantly reduces cocaine-induced locomotor activity and protects against convulsions and lethality . This functional antagonism is more pronounced than that observed with BD-1063, which, while also effective, is reported to have a more moderate impact on cocaine-induced behaviors .

Sigma-1 Receptor Cocaine Behavioral Sensitization

Functional Antagonist in Multiple Preclinical Pain Models

BD-1047 demonstrates significant antinociceptive activity in a rat model of bone cancer pain, attenuating mechanical allodynia and microglial activation . Additionally, it shows efficacy in a capsaicin-induced headache model [1]. In contrast, S1RA, while effective in neuropathic pain models, requires higher doses (16-64 mg/kg, i.p.) to achieve comparable antinociception .

Sigma-1 Receptor Pain Analgesia

BD-1047 Optimal Application Scenarios


Sigma-1 vs. Sigma-2 Pharmacology in Neurological Research

BD-1047 is the reagent of choice for experiments requiring unambiguous discrimination between sigma-1 and sigma-2 receptor functions. Its >50-fold selectivity for sigma-1 over sigma-2 minimizes confounding cross-reactivity, a critical advantage over less selective tools like BD-1008 (4-fold selectivity) . This makes it particularly valuable for studies of neuroprotection, synaptic plasticity, and neurodegeneration where sigma-1 receptor signaling is predominant.

Sigma-1 Mechanisms in Substance Use Disorders

For research into the neurobiology of addiction, BD-1047 offers a robust pharmacological profile. Its potent attenuation of cocaine-induced behavioral sensitization, convulsions, and lethality in preclinical models provides a reliable experimental platform for exploring sigma-1 receptor contributions to psychostimulant effects. This is further supported by its high selectivity over off-target receptors like dopamine and PCP , ensuring that observed effects are primarily sigma-1-mediated.

Sigma-1 Receptor Validation for Pain

BD-1047 is ideally suited for validating sigma-1 receptor as a therapeutic target in pain research. Its demonstrated efficacy in multiple preclinical pain models, including bone cancer pain and capsaicin-induced headache [1], coupled with its high affinity and selectivity , provides a strong foundation for target validation studies and the development of novel analgesics.

Experimental Reproducibility in Sigma-1 Studies

Given the significant variability in potency and selectivity among sigma-1 antagonists [2], BD-1047 serves as a well-characterized and reliable standard for ensuring reproducibility across different laboratories and experimental systems. Its extensive characterization in both in vitro and in vivo settings makes it an essential tool for generating consistent and comparable data in the field of sigma receptor research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BD-1047

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.